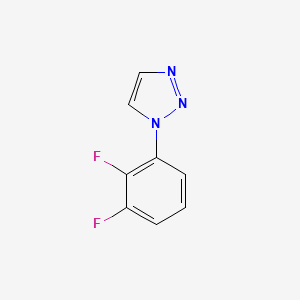

1-(2,3-Difluorophenyl)triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

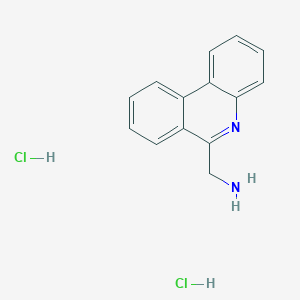

1-(2,3-Difluorophenyl)triazole is a derivative of triazole, a class of five-membered ring compounds with two carbon atoms and three nitrogen atoms . Triazoles are known for their stability and ability to form hydrogen bonds, making them interact with various enzymes and receptors . They are often used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction gives high yields under mild conditions with the formation of few side products .

Molecular Structure Analysis

1,2,3-Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .

Chemical Reactions Analysis

1,2,3-Triazoles can be synthesized through various reactions, including the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction is known for its high yield and regioselectivity, producing 1,4-disubstituted-1,2,3-triazole .

Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers . The dipole moment of a tautomeric mixture in benzene at 25°C is 1.85 D .

Mechanism of Action

Safety and Hazards

Future Directions

1,2,3-Triazoles have shown potential in various fields of medicinal chemistry, offering a wide range of versatile and adaptable applications . They have been investigated for their antiviral, antimicrobial, and antifungal activities . Future research could focus on developing more potent and effective agents using 1,2,3-triazole derivatives .

properties

IUPAC Name |

1-(2,3-difluorophenyl)triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3/c9-6-2-1-3-7(8(6)10)13-5-4-11-12-13/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDQRHLBTRTKFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-difluorophenyl)-1H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(adamantan-1-yl)amino]acetate](/img/structure/B2675871.png)

![N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![N-(4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2675882.png)

![2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B2675888.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2675893.png)